molecular formula C17H21FN2O6S2 B13744220 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 19188-74-0

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

Katalognummer: B13744220
CAS-Nummer: 19188-74-0
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: PWTCASUXWIITJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with the molecular formula C₁₇H₂₁FN₂O₆S₂ and a molecular weight of 432.4868 . This compound is known for its unique chemical structure, which includes both sulfonyl fluoride and ethanesulfonic acid groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Aminophenyl Propanoyl Intermediate: This step involves the reaction of 4-aminophenylpropanoic acid with a suitable reagent to form the aminophenyl propanoyl intermediate.

    Sulfonylation: The intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.

    Addition of Ethanesulfonic Acid: Finally, ethanesulfonic acid is added to the reaction mixture to complete the synthesis

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can be compared with other sulfonyl fluoride compounds, such as:

The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

19188-74-0

Molekularformel

C17H21FN2O6S2

Molekulargewicht

432.5 g/mol

IUPAC-Name

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C15H15FN2O3S.C2H6O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11;1-2-6(3,4)5/h1-2,4-9H,3,10,17H2,(H,18,19);2H2,1H3,(H,3,4,5)

InChI-Schlüssel

PWTCASUXWIITJY-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)O.C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.